molecular formula C24H20Cl2N4OS B11677605 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11677605
M. Wt: 483.4 g/mol
InChI Key: PBQZEDVYOYTSGZ-UVHMKAGCSA-N
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Description

N'-[(E)-(3,4-Dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a benzimidazole-based hydrazide derivative characterized by a 3,4-dichlorophenyl substituent, a 4-methylbenzyl group on the benzimidazole ring, and a sulfanylacetohydrazide moiety. Its structure suggests possible interactions with biological targets such as enzymes or receptors, influenced by the electron-withdrawing chlorine substituents and the hydrophobic 4-methylbenzyl group .

Properties

Molecular Formula

C24H20Cl2N4OS

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20Cl2N4OS/c1-16-6-8-17(9-7-16)14-30-22-5-3-2-4-21(22)28-24(30)32-15-23(31)29-27-13-18-10-11-19(25)20(26)12-18/h2-13H,14-15H2,1H3,(H,29,31)/b27-13+

InChI Key

PBQZEDVYOYTSGZ-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole

Objective : Construct the benzimidazole scaffold with a 4-methylbenzyl substituent.

Reaction Pathway

  • Condensation of o-phenylenediamine with 4-methylbenzyl chloride :

    • Reagents : o-Phenylenediamine, 4-methylbenzyl chloride, H₂SO₄ (catalyst).

    • Conditions : Reflux in ethanol or aqueous acidic medium.

    • Mechanism : Cyclization via nucleophilic aromatic substitution, forming the benzimidazole ring.

Example Reaction :

o-Phenylenediamine+4-Methylbenzyl chlorideH2SO41-(4-Methylbenzyl)-1H-benzimidazole+HCl\text{o-Phenylenediamine} + \text{4-Methylbenzyl chloride} \xrightarrow{\text{H}2\text{SO}4} \text{1-(4-Methylbenzyl)-1H-benzimidazole} + \text{HCl}

Purification

  • Recrystallization from ethanol or ethyl acetate to isolate the product.

Introduction of Sulfanyl Acetohydrazide Group

Objective : Attach the sulfanyl acetohydrazide moiety to the benzimidazole.

Reaction Pathway

  • Thiolation of benzimidazole :

    • Reagents : Thiourea or Lawesson’s reagent.

    • Conditions : Basic medium (e.g., NaOH) in ethanol/water.

    • Mechanism : Nucleophilic substitution at the benzimidazole’s C-2 position.

  • Formation of acetohydrazide :

    • Reagents : Acetyl chloride, hydrazine hydrate.

    • Conditions : Room temperature in ethanol.

    • Mechanism : Amide bond formation between the sulfanyl group and acetyl chloride, followed by hydrazine addition.

Example Reaction :

1-(4-Methylbenzyl)-1H-benzimidazoleThiourea, NaOH2-Sulfanyl-1-(4-methylbenzyl)-1H-benzimidazole\text{1-(4-Methylbenzyl)-1H-benzimidazole} \xrightarrow{\text{Thiourea, NaOH}} \text{2-Sulfanyl-1-(4-methylbenzyl)-1H-benzimidazole}
CH3COCl, NH2NH22-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide\xrightarrow{\text{CH}3\text{COCl, NH}2\text{NH}_2} \text{2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide}

Key Parameters

StepReagents & ConditionsYield (%)Purity (%)
ThiolationThiourea, NaOH, ethanol/water, reflux75–85>95
Acetohydrazide FormationAcetyl chloride, hydrazine, RT60–70>90

Schiff Base Formation with 3,4-Dichlorobenzaldehyde

Objective : Condense the acetohydrazide with 3,4-dichlorobenzaldehyde to form the Schiff base.

Reaction Pathway

  • Condensation reaction :

    • Reagents : 3,4-Dichlorobenzaldehyde, HCl (catalyst).

    • Conditions : Ethanol/water, reflux for 7–8 hours.

    • Mechanism : Acid-catalyzed nucleophilic attack of the hydrazide’s amine on the aldehyde carbonyl, followed by dehydration to form the (E)-imine.

Example Reaction :

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide+3,4-DichlorobenzaldehydeHCl, EtOH/H2OTarget Compound+H2O\text{2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide} + \text{3,4-Dichlorobenzaldehyde} \xrightarrow{\text{HCl, EtOH/H}2\text{O}} \text{Target Compound} + \text{H}2\text{O}

Analytical Characterization

Physical and Spectral Data

PropertyValue
Molecular Formula C₂₄H₂₀Cl₂N₄OS
Molecular Weight 483.423 g/mol
Melting Point Not reported (requires experimental determination)
UV-Vis λ_max ~350 nm (hypothetical, based on Schiff base conjugation)

Sources : SigmaAldrich product data.

Challenges and Optimization Strategies

Selectivity in Schiff Base Formation

  • Issue : Competing reactions (e.g., benzimidazole alkylation).

  • Solution : Use excess aldehyde and controlled reflux conditions to favor imine formation.

Stereochemical Control

  • E-Configuration : Achieved via steric hindrance from the dichlorophenyl group.

  • Evidence : X-ray crystallography (if available) or NOESY NMR.

Related Compounds and Synthetic Insights

Analogues with Modified Substituents

CompoundCAS NumberKey SubstituentReference
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide314067-43-12,4-Dichlorophenyl
N'-[(E)-(3-Methylthiophen-2-yl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide314066-96-1Thiophenyl

Chemical Reactions Analysis

Condensation Reactions

The hydrazone moiety (-NH-N=C-) and aldehyde-derived methylidene group facilitate condensation reactions. For example:

  • Schiff Base Formation : The hydrazide group reacts with aldehydes or ketones to form Schiff bases. This is evidenced by the compound’s own synthesis, which involves condensation between a benzimidazole-thioacetohydrazide precursor and a 3,4-dichlorobenzaldehyde derivative .

  • Thiosemicarbazone Derivatives : Analogous compounds (e.g., benzimidazole-thioacetohydrazides) undergo condensation with thiosemicarbazide in ethanol under reflux to yield thiosemicarbazones .

Reaction Conditions :

ReactantSolventCatalystTemperatureYieldCharacterization Methods
Aldehydes/KetonesMethanolAcetic acidReflux (3–4 h)78–92%NMR, IR, TLC
ThiosemicarbazideEthanolAcetic acidReflux (3 h)75%IR, NMR, HPLC

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker adjacent to the benzimidazole ring is susceptible to nucleophilic substitution. For example:

  • Displacement Reactions : The sulfanyl group can be replaced by nucleophiles such as amines or alkoxides, though specific examples for this compound require extrapolation from structurally related benzimidazole-sulfanyl derivatives.

Key Factors Influencing Reactivity :

  • Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl) increase the electrophilicity of the sulfur atom.

  • Steric Hindrance : Bulky substituents on the benzimidazole or hydrazone moieties may reduce substitution rates.

Oxidation-Reduction Reactions

The hydrazone (-N=N-) and sulfanyl (-S-) groups participate in redox processes:

  • Oxidation of Sulfanyl Group : The -S- linker can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under strong oxidizing agents (e.g., H₂O₂, KMnO₄).

  • Reduction of Hydrazone : Catalytic hydrogenation (e.g., H₂/Pd-C) may reduce the C=N bond to a C-N single bond, yielding a hydrazine derivative.

Typical Conditions :

Reaction TypeReagentSolventTemperatureOutcome
Sulfanyl OxidationH₂O₂ (30%)Acetic acid50–60°CSulfoxide/Sulfone
Hydrazone ReductionH₂ (1 atm), Pd/CEthanolRTHydrazine derivative

Acid/Base Reactivity

  • Protonation/Deprotonation : The benzimidazole nitrogen and hydrazone NH groups exhibit pH-dependent behavior.

    • In acidic conditions, the benzimidazole nitrogens protonate, enhancing solubility in polar solvents.

    • In basic conditions, deprotonation may destabilize the hydrazone linkage.

Stability Considerations :

  • The compound is stable under mild acidic/basic conditions but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) environments.

Cyclization and Rearrangement

The compound’s flexible structure allows for intramolecular cyclization under specific conditions:

  • Heterocycle Formation : Heating in DMF or DMSO may promote cyclization via nucleophilic attack of the hydrazone nitrogen on electrophilic sites (e.g., carbonyl groups) .

Example Pathway :

  • Intramolecular attack forms a five- or six-membered ring.

  • Stabilized by aromatic conjugation or hydrogen bonding .

Spectroscopic Characterization of Reaction Products

Post-reaction analysis relies on advanced spectroscopic techniques:

TechniqueKey Data PointsFunctional Groups Analyzed
¹H-NMR δ 8.80 (N=CH-Ar), δ 11.77 (NH)Hydrazone, Benzimidazole
IR 1693 cm⁻¹ (C=O), 1594 cm⁻¹ (C=N)Carbonyl, Imine
HPLC Retention time: 6.2 min (purity >95%)Reaction progress monitoring

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide. For instance:

  • In vitro Studies : Research indicates that similar hydrazones exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered at specific dosages .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
  • α-Glucosidase Inhibition : The compound's ability to inhibit α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels .

Case Study 1: Antitumor Activity

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives. Among them, a derivative similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that the presence of the dichlorophenyl group enhances the compound's affinity for cancer cell targets .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of hydrazone derivatives. A compound structurally related to this compound was found to improve cognitive function in Alzheimer's disease models by reducing oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the benzimidazole core and aromatic hydrazone groups. Key comparisons include:

Table 1: Structural Features of Selected Analogs
Compound Name / ID Benzimidazole Substituent Aryl Hydrazone Group Key Structural Differences Reference
Target Compound 4-Methylbenzyl 3,4-Dichlorophenyl Reference structure
N′-[(E)-(4-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide () 1-Ethyl 4-Chlorophenyl Reduced chlorine substitution; ethyl group
N′-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide () 1-Methyl 3-Hydroxyphenyl Hydroxyl group enhances polarity
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide () Triazole core 2-Ethoxyphenyl Triazole replaces benzimidazole; ethoxy group

Key Observations :

  • Benzimidazole Modifications : Ethyl or methyl groups on the benzimidazole nitrogen () may alter steric effects and metabolic stability .

Computational Similarity Analysis

Computational tools, such as Tanimoto and Dice coefficients, quantify structural similarity and predict bioactivity.

Table 2: Hypothetical Similarity Metrics (Tanimoto Index)
Compound Pair Tanimoto Similarity Range* Predicted Bioactivity Overlap
Target vs. (4-chlorophenyl analog) 0.75–0.85 High (e.g., enzyme inhibition)
Target vs. (3-hydroxyphenyl analog) 0.65–0.70 Moderate (polarity mismatch)
Target vs. (triazole-based analog) 0.50–0.60 Low (scaffold divergence)

*Similarity indices derived from Morgan fingerprints or MACCS keys (as in ). Higher values indicate greater structural overlap .

Implications :

  • The target compound’s high similarity to suggests shared mechanisms, such as anti-inflammatory or antimicrobial activity observed in benzimidazole derivatives .
Table 3: Reported Activities of Analogs
Compound / Evidence ID Biological Activity Pharmacokinetic Notes Reference
Benzimidazole derivatives () Anti-inflammatory (carrageenan-induced edema) Moderate solubility; metabolized via hepatic CYP450
Triazole derivatives () Anticoagulant (↑ bleeding time in mice) High lipophilicity; potential for CNS penetration
3-Hydroxyphenyl analog () Unreported (predicted HDAC inhibition) Enhanced solubility due to hydroxyl group

Key Findings :

  • Anti-inflammatory Potential: Benzimidazole derivatives (e.g., ) show moderate activity, suggesting the target compound may share this trait .
  • Metabolic Stability : Chlorine substituents may slow oxidative metabolism, extending half-life compared to hydroxylated analogs .

Research Findings and Implications

Structural-Activity Relationships (SAR) :

  • The 3,4-dichlorophenyl group optimizes binding to hydrophobic enzyme pockets, as seen in sigma receptor ligands (cf. ) .
  • Sulfanyl linkages enhance stability against hydrolysis compared to ester-based analogs .

Dereplication Challenges: Molecular networking () and LCMS/NMR () are critical for distinguishing the target compound from analogs with minor substituent changes .

Future Directions :

  • QSAR Modeling : Integrate data from to predict untested bioactivities .
  • In Vivo Profiling : Prioritize analogs with high Tanimoto indices (e.g., ) for comparative toxicity studies .

Biological Activity

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Synthesis

The compound can be described by the following molecular formula: C14H12Cl2N2O2SC_{14}H_{12}Cl_2N_2O_2S. It features a benzimidazole moiety linked to a dichlorophenyl group and an acetohydrazide structure. The synthesis typically involves the condensation of appropriate hydrazones with benzimidazole derivatives, followed by purification processes such as recrystallization or chromatography.

1. Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. A study reported that certain benzimidazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating effective cytotoxicity .

2. Antibacterial Activity

The antibacterial activity of this compound has been evaluated against several bacterial strains. In vitro assays showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, with some derivatives showing higher activity than established antioxidants like ascorbic acid .

Case Studies

Case Study 1: Anticancer Evaluation
A study focused on the anticancer effects of a similar benzimidazole derivative revealed that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antibacterial Screening
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (MCF-7)15 µM
Antibacterial (S. aureus)32 µg/mL
Antioxidant (DPPH assay)EC50 = 20 µg/mL

Q & A

Q. What are the key steps for synthesizing this compound, and how can purity be ensured during preparation?

The synthesis involves condensation of hydrazide derivatives with substituted aldehydes under acidic conditions. For example, hydrazone formation (as in ) requires refluxing equimolar amounts of 2-hydroxy-4,5-dimethyl acetophenone and (2,4-dinitrophenyl)hydrazine in methanol. Purity is ensured via recrystallization using solvents like ethyl acetate/n-hexane mixtures and monitored by TLC . Elemental analysis (CHNS) via instruments like the Vario MICRO CHNS analyzer confirms stoichiometric ratios .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) for proton/environment mapping, Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., C=N, S-H), and UV-Vis for π→π* transitions in the hydrazone moiety. Mass spectrometry (MS) validates molecular weight. Cross-referencing with analogous compounds (e.g., ) helps resolve ambiguities .

Q. How is crystallographic data utilized to resolve molecular geometry?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing interactions. For example, and highlight hydrogen bonding (N–H⋯O) and π-π stacking in similar hydrazones, which stabilize the crystal lattice. Software like SHELX refines data to < 0.01 Å resolution .

Advanced Research Questions

Q. What strategies optimize reaction yield and scalability for this compound?

Use Design of Experiments (DoE) and Bayesian optimization ( ) to screen variables (temperature, catalyst loading). Flow chemistry () enhances reproducibility by controlling residence time and mixing. For instance, Omura-Sharma-Swern oxidation in continuous flow improves yield by 15–20% compared to batch methods .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Compare experimental data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-311++G** basis set in ). For ambiguous NOE correlations, variable-temperature NMR or deuterium exchange experiments clarify dynamic effects like tautomerism .

Q. What computational methods predict electronic properties and reactivity?

DFT calculations (Gaussian 09) map frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer. Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., van der Waals vs. hydrogen bonding), guiding solubility and stability predictions .

Q. How do substituents (e.g., 3,4-dichlorophenyl vs. 4-methylbenzyl) influence bioactivity?

Structure-Activity Relationship (SAR) studies compare substituent electronic effects (Hammett σ constants) and steric bulk. For example, shows methoxy groups enhance π-stacking, while chloro substituents increase electrophilicity. Molecular docking (AutoDock Vina) models binding affinity to target proteins .

Q. What are the stability challenges under varying pH and temperature?

Thermogravimetric Analysis (TGA) assesses decomposition thresholds (e.g., >200°C in ). Solubility studies in DMSO/water mixtures () identify aggregation-prone conditions. Accelerated stability testing (40°C/75% RH for 4 weeks) monitors hydrazone hydrolysis .

Q. How are purity and regioselectivity validated in multi-step syntheses?

High-Performance Liquid Chromatography (HPLC) with C18 columns () separates isomers. Isotopic labeling (e.g., ¹⁵N hydrazine) tracks reaction pathways. Controlled copolymerization () ensures regioselectivity via monomer feed ratios .

Q. What crystallography challenges arise from flexible moieties (e.g., benzimidazole sulfanyl groups)?

Disorder modeling in refinement software (OLEX2) addresses flexible side chains. For example, resolves benzothiazine ring puckering via anisotropic displacement parameters. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

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